molecular formula C19H14FN5OS B2702407 N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 483293-79-4

N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2702407
CAS No.: 483293-79-4
M. Wt: 379.41
InChI Key: NNXIPEQJLRHXQX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide: is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and insecticidal properties. The presence of the fluorophenyl and phenyl groups, along with the pyrazolo[3,4-d]pyrimidine core, contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 4-aminopyrazole and formamide, under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.

    Thioether formation: The thioether linkage is formed by reacting the pyrazolo[3,4-d]pyrimidine derivative with a thiol, such as 4-fluorothiophenol, under basic conditions.

    Acetamide formation: The final step involves the acylation of the thioether intermediate with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazolo[3,4-d]pyrimidine core, leading to the formation of amines or reduced heterocycles.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Sodium hydride or potassium tert-butoxide can be used as bases for nucleophilic aromatic substitution.

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Amines and reduced heterocycles: From reduction reactions.

    Substituted derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: It can be incorporated into polymers or other materials to enhance their properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Protein Binding Studies: Its ability to bind to proteins can be exploited in various biological assays.

Medicine

Industry

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide: stands out due to its unique combination of fluorophenyl and phenyl groups, which enhance its binding affinity and specificity for certain biological targets.

  • Its diverse range of applications, from anticancer and anti-inflammatory activities to insecticidal properties, highlights its versatility and potential in various fields.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5OS/c20-13-6-8-14(9-7-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXIPEQJLRHXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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